1H-1,2,4-Triazole-3-methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

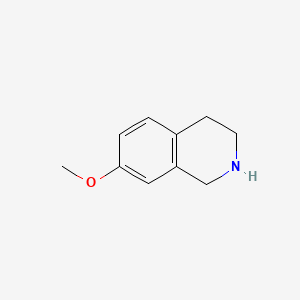

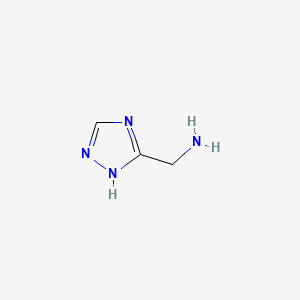

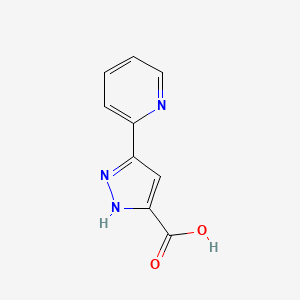

1H-1,2,4-Triazole-3-methanamine is a chemical compound . It is a derivative of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has been a subject of interest in the field of medicinal and pharmaceutical chemistry . Various methods have been developed over the past 20 years, including the use of amide hydrazones and dimethyl or diethyl ester to synthesize 2-aryl-3,5-disubstituted-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-3-methanamine can be obtained from various databases .Chemical Reactions Analysis

1H-1,2,4-Triazole-3-methanamine can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of peptidomimetics .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-Triazole-3-methanamine include a melting point of 225 °C and a boiling point of 313.2±44.0 °C .Aplicaciones Científicas De Investigación

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .

- Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Therapeutic Applications

- Field : Molecular Diagnostics and Therapeutics

- Application : Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Method : The synthesis of triazoles and their derivatives involves various chemical reactions .

- Results : Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Agrochemicals

- Field : Agrochemistry

- Application : 1,2,4-triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : These compounds have been found to be effective in their respective applications .

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have shown significant antimicrobial activity .

- Method : The antimicrobial activity of these compounds is usually evaluated using standard microbiological techniques .

- Results : Many 1,2,4-triazole derivatives have been found to exhibit potent antimicrobial activity .

Antiviral Agents

- Field : Virology

- Application : Some 1,2,4-triazole derivatives have been found to exhibit antiviral activity .

- Method : The antiviral activity of these compounds is usually evaluated using standard virological techniques .

- Results : Certain 1,2,4-triazole derivatives have shown potent antiviral activity .

Antimalarial Agents

- Field : Parasitology

- Application : Some 1,2,4-triazole derivatives have been found to exhibit antimalarial activity .

- Method : The antimalarial activity of these compounds is usually evaluated using standard parasitological techniques .

- Results : Certain 1,2,4-triazole derivatives have shown potent antimalarial activity .

Dyes and Photographic Materials

- Field : Industrial Chemistry

- Application : 1,2,4-triazole derivatives are widely used in the production of dyes and photographic materials .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : These compounds have been found to be effective in their respective applications .

Photostabilizers

- Field : Material Science

- Application : 1,2,4-triazole derivatives are used as photostabilizers .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : These compounds have been found to be effective in their respective applications .

Corrosion Inhibitors

- Field : Industrial Chemistry

- Application : 1,2,4-triazole derivatives are used as corrosion inhibitors, particularly for copper alloys .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : These compounds have been found to be effective in their respective applications .

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Some 1,2,4-triazole derivatives have been found to exhibit antituberculosis activity .

- Method : The antituberculosis activity of these compounds is usually evaluated using standard microbiological techniques .

- Results : Certain 1,2,4-triazole derivatives have shown potent antituberculosis activity .

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : Some 1,2,4-triazole derivatives have been found to exhibit antibacterial activity .

- Method : The antibacterial activity of these compounds is usually evaluated using standard microbiological techniques .

- Results : Certain 1,2,4-triazole derivatives have shown potent antibacterial activity .

Anti-HIV Agents

- Field : Virology

- Application : Some 1,2,4-triazole derivatives have been found to exhibit anti-HIV activity .

- Method : The anti-HIV activity of these compounds is usually evaluated using standard virological techniques .

- Results : Certain 1,2,4-triazole derivatives have shown potent anti-HIV activity .

Safety And Hazards

Direcciones Futuras

The future directions of research on 1H-1,2,4-Triazole-3-methanamine and other triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Relevant Papers Several papers have been published on the topic of 1H-1,2,4-Triazole-3-methanamine and related compounds .

Propiedades

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPSDPCROOMBQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330211 |

Source

|

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3-methanamine | |

CAS RN |

58502-29-7 |

Source

|

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)